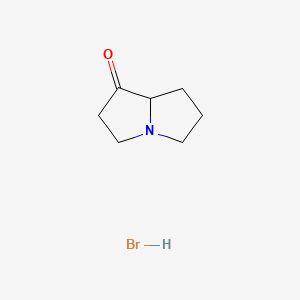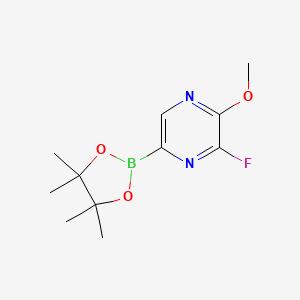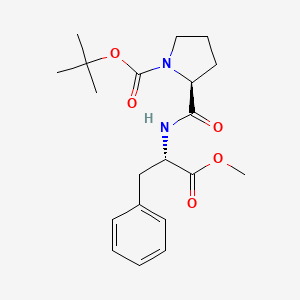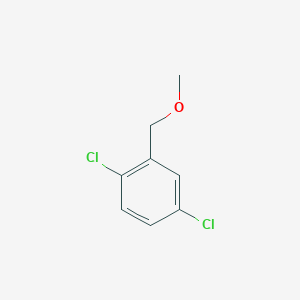
1,4-Dichloro-2-(methoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and a methoxymethyl group is substituted at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the electrophilic aromatic substitution reaction. In this process, benzene is first chlorinated to form 1,4-dichlorobenzene. Subsequently, a methoxymethyl group is introduced at the 2 position through a Friedel-Crafts alkylation reaction using methoxymethyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the methoxymethyl group to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 1,4-dihydroxy-2-(methoxymethyl)benzene, 1,4-diamino-2-(methoxymethyl)benzene, and 1,4-dithiol-2-(methoxymethyl)benzene.
Oxidation Reactions: Products include 1,4-dichloro-2-(formylmethyl)benzene and 1,4-dichloro-2-(carboxymethyl)benzene.
Reduction Reactions: Products include 1,4-dichloro-2-methylbenzene and 1,4-dichloro-2-(hydroxymethyl)benzene.
Applications De Recherche Scientifique
1,4-Dichloro-2-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichloro-2-methylbenzene: Similar structure but with a methyl group instead of a methoxymethyl group.
1,4-Dichloro-2-methoxybenzene: Similar structure but with a methoxy group instead of a methoxymethyl group.
2,5-Dichloroanisole: Similar structure but with chlorine atoms at the 2 and 5 positions and a methoxy group at the 1 position.
Uniqueness
1,4-Dichloro-2-(methoxymethyl)benzene is unique due to the presence of both chlorine atoms and a methoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H8Cl2O |
|---|---|
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
1,4-dichloro-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H8Cl2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 |
Clé InChI |
KULCZQDEZITVPV-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


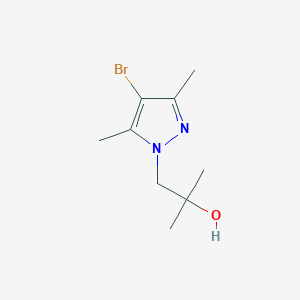

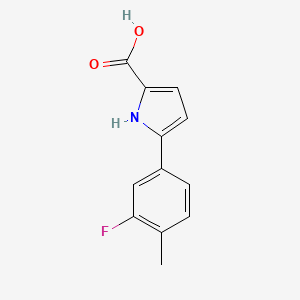


![4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile](/img/structure/B14028803.png)
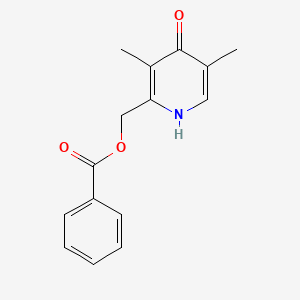
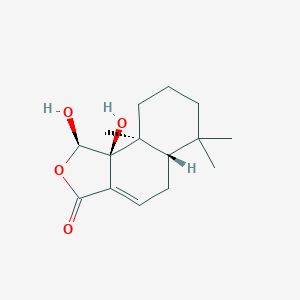
![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)
